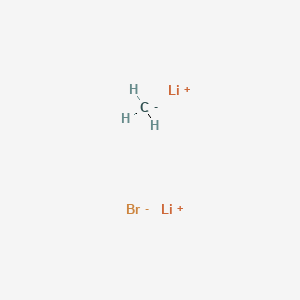Dilithium Carbanide Bromide
CAS No.: 332360-06-2
Cat. No.: VC3730412
Molecular Formula: CH3BrLi2
Molecular Weight: 108.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 332360-06-2 |
|---|---|
| Molecular Formula | CH3BrLi2 |
| Molecular Weight | 108.9 g/mol |
| IUPAC Name | dilithium;carbanide;bromide |
| Standard InChI | InChI=1S/CH3.BrH.2Li/h1H3;1H;;/q-1;;2*+1/p-1 |
| Standard InChI Key | FAMGJMYDHOESPR-UHFFFAOYSA-M |
| SMILES | [Li+].[Li+].[CH3-].[Br-] |
| Canonical SMILES | [Li+].[Li+].[CH3-].[Br-] |
Introduction
Chemical Structure and Properties
Molecular Composition and Structure
Dilithium Carbanide Bromide features a unique structural arrangement with two lithium cations (Li⁺), one carbanide anion (CH₃⁻), and one bromide anion (Br⁻). This composition results in a molecular formula of CH₃BrLi₂ and a molecular weight of approximately 108.9 g/mol . The standard InChI representation is InChI=1S/CH3.BrH.2Li/h1H3;1H;;/q-1;;2*+1/p-1, while its SMILES notation is represented as [Li+].[Li+].[CH3-].[Br-] .
The structural characteristics of Dilithium Carbanide Bromide include the presence of a carbanide group, which is a negatively charged carbon species. This feature contributes significantly to the compound's chemical behavior and reactivity patterns. The presence of two lithium atoms, as opposed to just one, distinguishes it from many other organolithium compounds and influences its application profile.
Physical and Chemical Properties
Dilithium Carbanide Bromide exhibits distinctive physical and chemical properties that are summarized in Table 1 below:
The compound's chemical properties are characterized by high reactivity, particularly in the context of organometallic chemistry. The carbon-lithium bond is highly polarized due to the electropositive nature of lithium, making it reactive toward electrophiles. This property is fundamental to its utility in synthetic applications .
Synthesis and Production Methods
The "Danger" signal word associated with this compound underscores the importance of appropriate safety measures when handling it . The hazard statements suggest concerns related to flammability (H225), acute toxicity if swallowed (H302), and potential drowsiness or dizziness effects (H336) .
Comparison with Similar Compounds
Relation to Other Organolithium Compounds
Dilithium Carbanide Bromide exhibits both similarities and differences when compared to other organolithium compounds. Its dual lithium content represents a distinctive feature that influences its reactivity and potential applications. While many organolithium reagents contain a single lithium atom, the presence of two lithium atoms in Dilithium Carbanide Bromide may confer enhanced reactivity or selectivity in certain reaction contexts.
The compound also bears the carbanide group, which is a negatively charged carbon species. This structural feature, combined with the presence of the bromide ion, creates a unique electronic environment that distinguishes Dilithium Carbanide Bromide from other organolithium compounds.
Comparative Reactivity
These factors would be expected to modulate the nucleophilicity of the carbanide group and, consequently, the compound's effectiveness in various synthetic applications. Further research into these comparative aspects would be valuable for optimizing the use of Dilithium Carbanide Bromide in specific reaction contexts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume